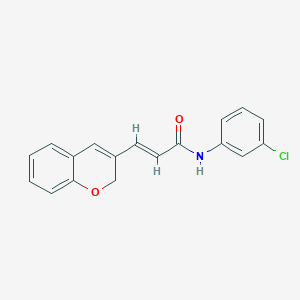

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide

Descripción

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is a synthetic cinnamanilide derivative characterized by a conjugated α,β-unsaturated carbonyl system (prop-2-enamide backbone) with a 3-chlorophenyl group at the anilide nitrogen and a 2H-chromen-3-yl (coumarin-derived) substituent at the cinnamoyl moiety. The compound belongs to a class of molecules designed to combine the pharmacophoric features of cinnamic acid derivatives (known for antimicrobial and anti-inflammatory properties) with heterocyclic systems like coumarin, which may enhance bioavailability and target binding . The 3-chlorophenyl substitution is a common feature in antimicrobial agents, as halogens improve lipophilicity and membrane penetration .

Propiedades

IUPAC Name |

(E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-15-5-3-6-16(11-15)20-18(21)9-8-13-10-14-4-1-2-7-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLINDGTJFGIE-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoyl chloride and 2H-chromen-3-amine.

Formation of Amide Bond: The key step in the synthesis is the formation of the amide bond. This is achieved by reacting 3-chlorobenzoyl chloride with 2H-chromen-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Purification Systems: Advanced purification systems such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where the 3-chlorophenyl group or the 2H-chromen-3-yl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation may yield carboxylic acids or ketones.

Reduction: Reduction may produce alcohols or amines.

Substitution: Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues include:

- N-(3-chlorophenyl)-3-phenylprop-2-enamide derivatives : These lack the chromenyl group but share the 3-chlorophenyl substitution. For example, (2E)-N-(3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide (compound 11 in ) demonstrated bactericidal activity against Staphylococcus aureus and MRSA but exhibited cytotoxicity in NF-κB assays .

- Coumarin-containing derivatives: describes 3-((2E)-3-(4-dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one (4e), which replaces the 3-chlorophenyl group with a dimethylamino-phenyl moiety. This substitution increased solubility but reduced antimicrobial potency compared to halogenated analogues .

- Dichlorocinnamanilides : Compounds like (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide () showed broader-spectrum antibacterial activity (submicromolar MICs against MRSA and Mycobacterium tuberculosis) due to enhanced lipophilicity from dual chloro substituents .

ADMET and Lipophilicity

Experimental logD values for similar compounds range from 3.8–4.5 (), correlating with antimicrobial activity. Chromenyl’s oxygen atoms may lower logD relative to CF3 or Cl substituents, but this requires validation via HPLC/TLC studies .

Actividad Biológica

(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, also known as a derivative of chromenyl amides, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structural framework that may influence its interaction with biological targets, leading to various therapeutic applications.

The IUPAC name for this compound is (E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. It has a molecular formula of and a molecular weight of approximately 313.76 g/mol. Its structure includes a chlorophenyl moiety and a chromenyl backbone, which are critical for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | (E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |

| Molecular Formula | |

| Molecular Weight | 313.76 g/mol |

| CAS Number | 887346-96-5 |

Biological Activities

Research has indicated that this compound possesses several biological activities, including:

1. Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. In vitro assays on human non-small cell lung cancer cells (A549) revealed that treatment with this compound decreased the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic proteins such as Bax, indicating its potential as an anticancer agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the activation of the NLRP3 inflammasome, which plays a key role in neuroinflammation and other inflammatory conditions. This inhibition could lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18, suggesting its therapeutic potential in diseases characterized by chronic inflammation .

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition

The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation, thereby altering the biochemical pathways that contribute to disease progression.

2. Receptor Modulation

It may also act as a modulator of various receptors involved in signaling pathways related to apoptosis and inflammation, enhancing therapeutic effects while minimizing side effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Study on Lung Cancer Cells

In a controlled laboratory setting, A549 cells treated with this compound showed a significant reduction in cell viability at concentrations as low as 20 µM, with an IC50 value indicating potent anticancer activity .

Neuroinflammation Model

In models of neuroinflammation, administration of this compound resulted in decreased levels of inflammatory markers and improved outcomes in terms of neuronal survival and function, underscoring its potential as a neuroprotective agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.